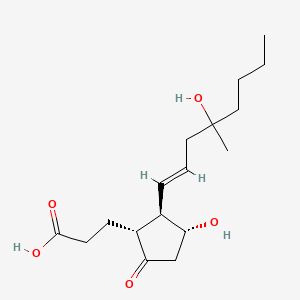
2,3,4,5-Tetranor-misoprostol Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetranor-misoprostol Acid is a metabolite of misoprostol, a synthetic analogue of prostaglandin E1. Misoprostol is widely used for its gastroprotective and abortifacient properties. The compound this compound is formed through the metabolic breakdown of misoprostol in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetranor-misoprostol Acid typically involves the metabolic conversion of misoprostol. Misoprostol itself is synthesized through a series of chemical reactions starting from prostaglandin E1 analogs. The process involves esterification, reduction, and oxidation steps under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not common as it is primarily a metabolic byproduct. the production of misoprostol, its precursor, involves large-scale chemical synthesis using advanced pharmaceutical manufacturing techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5-Tetranor-misoprostol Acid undergoes various chemical reactions, including:
Oxidation: Conversion of misoprostol to its acid form.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products: The primary product of these reactions is this compound itself, along with other minor metabolites depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetranor-misoprostol Acid has several applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism.
Biology: Helps in understanding the metabolic pathways of prostaglandins.
Medicine: Plays a role in pharmacokinetic studies of misoprostol and its metabolites.
Industry: Utilized in the development of analytical methods for drug testing and toxicology.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetranor-misoprostol Acid is closely related to its parent compound, misoprostol. Misoprostol acts by stimulating prostaglandin E1 receptors, leading to reduced gastric acid secretion and increased mucus production in the stomach. It also induces uterine contractions by acting on the smooth muscle cells of the uterus .
Vergleich Mit ähnlichen Verbindungen
Misoprostol Acid: The direct metabolite of misoprostol.
2,3-Dinor-misoprostol Acid: Another metabolite of misoprostol.
Prostaglandin E1: The natural analog of misoprostol.
Uniqueness: 2,3,4,5-Tetranor-misoprostol Acid is unique due to its specific metabolic pathway and its role in the pharmacokinetics of misoprostol. Unlike other prostaglandin analogs, it is primarily studied for its metabolic significance rather than direct therapeutic applications .
Eigenschaften
Molekularformel |
C17H28O5 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21)/b6-5+/t12-,13-,14-,17?/m1/s1 |
InChI-Schlüssel |
YFJARCYAVNJENL-UJBVHABQSA-N |
Isomerische SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
Kanonische SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


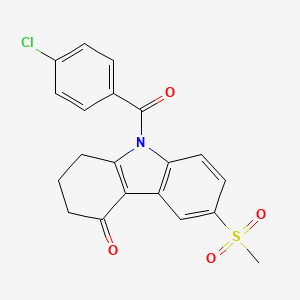
![(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10780380.png)
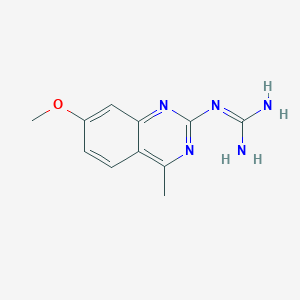
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B10780405.png)
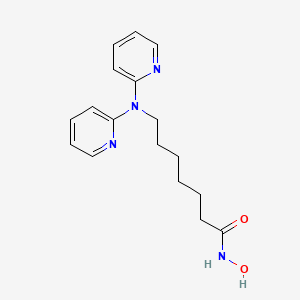
![3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid](/img/structure/B10780412.png)
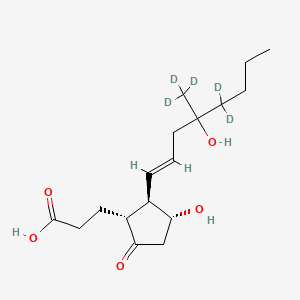
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B10780430.png)
![(7E,11E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780434.png)
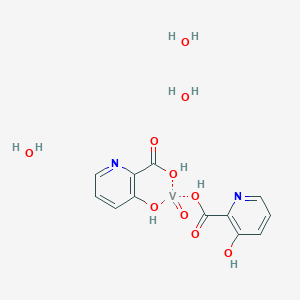
![(7Z,11Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780455.png)
![1-But-2-en-2-yl-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10780471.png)
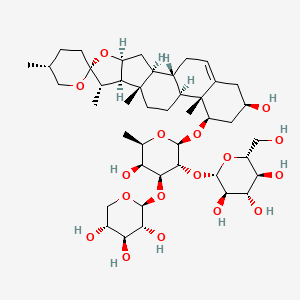
![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780477.png)
